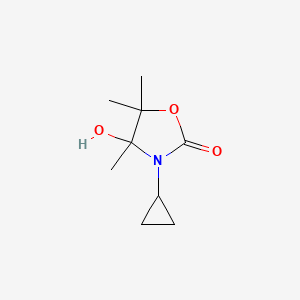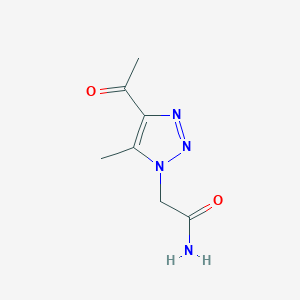
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IPR, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPR is a pyrimidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of the molecule, leading to a change in fluorescence intensity. The exact mechanism of complex formation and fluorescence quenching is the subject of ongoing research.
Biochemical and Physiological Effects:
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is not fully understood. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may make it a valuable tool for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its selectivity for metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. This can make it challenging to use in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new fluorescent probes based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These probes could be designed to exhibit improved selectivity and sensitivity for specific metal ions or biological targets. Another area of interest is the development of new cancer therapies based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Further research is needed to fully understand the mechanism of action and potential applications of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer therapy.
合成法
The synthesis of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6(1H,3H,5H)-pyrimidinetrione with 2-isopropoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that is purified by recrystallization.
科学的研究の応用
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to selectively bind to metal ions such as zinc, copper, and mercury, resulting in a change in fluorescence intensity. This property makes 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
特性
IUPAC Name |
5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(2)20-11-6-4-3-5-9(11)7-10-12(17)15-14(19)16-13(10)18/h3-8H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMPGRBROHXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)




![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)
